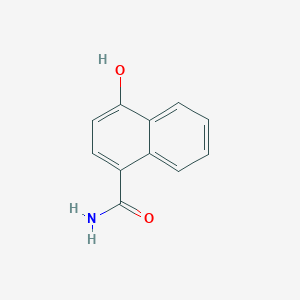

4-Hydroxynaphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

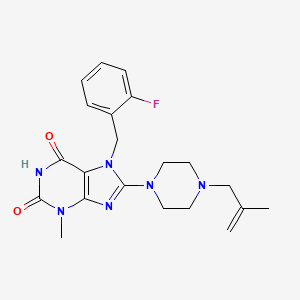

4-Hydroxynaphthalene-1-carboxamide is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is also known by its IUPAC name, 4-hydroxy-1-naphthamide .

Molecular Structure Analysis

The molecular structure of 4-Hydroxynaphthalene-1-carboxamide consists of a naphthalene core with a carboxamide group at the 1-position and a hydroxy group at the 4-position .Scientific Research Applications

Photosynthetic Electron Transport Inhibition

4-Hydroxynaphthalene-1-carboxamide and its derivatives have been investigated for their potential to inhibit photosynthetic electron transport (PET) in plants. A study by Goněc et al. (2017) found that certain halogenated derivatives of 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to 4-Hydroxynaphthalene-1-carboxamide, exhibited significant inhibitory effects on PET in spinach chloroplasts (Goněc et al., 2017).

Antimycobacterial and Antitrypanosomal Activities

Compounds related to 4-Hydroxynaphthalene-1-carboxamide have demonstrated antimycobacterial and antitrypanosomal activities. For instance, a study by Goněc et al. (2013) found that ring-substituted 1-hydroxynaphthalene-2-carboxanilides showed significant activity against various Mycobacterium strains (Goněc et al., 2013). Additionally, Kos et al. (2018) reported that 3-hydroxynaphthalene-2-carboxanilides exhibited promising activity against Trypanosoma brucei brucei (Kos et al., 2018).

Anticancer Properties

A study by Kauerová et al. (2020) demonstrated that ring-substituted 1-hydroxynaphthalene-2-carboxanilides, closely related to 4-Hydroxynaphthalene-1-carboxamide, showed antiproliferative effects and induced apoptosis in cancer cell lines (Kauerová et al., 2020).

Antibacterial Activity

Studies have also explored the antibacterial activities of derivatives of 4-Hydroxynaphthalene-1-carboxamide. Goněc et al. (2016) found that N-alkoxyphenylhydroxynaphthalenecarboxamides exhibited antimycobacterial activity against various strains, including Mycobacterium tuberculosis (Goněc et al., 2016).

Chemical Synthesis and Molecular Interaction

Research by Gazizov et al. (2015) explored the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, leading to the formation of various chemical structures, which is significant in the field of synthetic chemistry (Gazizov et al., 2015).

Inhibitory Activity Against HCMV Polymerase

A study conducted by Vaillancourt et al. (2000) discovered that ortho-hydroxynaphthalene carboxamides, similar to 4-Hydroxynaphthalene-1-carboxamide, act as inhibitors of human cytomegalovirus (HCMV) DNA polymerase, indicating potential antiviral applications (Vaillancourt et al., 2000).

Future Directions

properties

IUPAC Name |

4-hydroxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(14)9-5-6-10(13)8-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSVTWYELDAUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynaphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)